N-Cyclopropyl-5-iodopyrimidin-4-amine

Nucleophilic Aromatic Substitution Synthetic Efficiency Process Chemistry

Conventional kinase inhibitor synthesis demands sequential installation of hinge-binding motifs and cross-coupling handles, inflating step count and cost. N-Cyclopropyl-5-iodopyrimidin-4-amine resolves this inefficiency by integrating both functions in a single scaffold: • Pre-installed N-cyclopropylamine pharmacophore - provides conformational constraint and direct kinase hinge-region binding, essential for metabolic stability. • Reactive 5-iodo group - enables Suzuki-Miyaura or Sonogashira late-stage diversification for SAR exploration and probe attachment. • 79% amination yield ensures cost-effective access to the core scaffold at scale. Ideal for azaindazole-based CYP17 inhibitor programs, kinase chemical probe development, and parallel library synthesis. Batch-specific QC (HPLC, NMR, MS) accompanies every shipment.

Molecular Formula C7H8IN3
Molecular Weight 261.06 g/mol
CAS No. 1356055-13-4
Cat. No. B8814031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-5-iodopyrimidin-4-amine
CAS1356055-13-4
Molecular FormulaC7H8IN3
Molecular Weight261.06 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=NC=C2I
InChIInChI=1S/C7H8IN3/c8-6-3-9-4-10-7(6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11)
InChIKeySOCCLNSNDPVRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-5-iodopyrimidin-4-amine: Dual-Functional Kinase Building Block


N-Cyclopropyl-5-iodopyrimidin-4-amine (CAS 1356055-13-4) is a heterocyclic compound with the molecular formula C₇H₈IN₃ and a molecular weight of 261.06 g/mol . Structurally, it features a pyrimidine core substituted at the 5-position with an iodine atom, which serves as a versatile synthetic handle for cross-coupling reactions, and at the 4-position with an N-cyclopropylamino group, which introduces conformational constraint and is a privileged pharmacophore in kinase inhibitor design . This compound is a critical intermediate in the synthesis of advanced therapeutics, most notably azaindazole-based CYP17 inhibitors developed for the treatment of prostate cancer . Its dual-functional nature—offering both a reactive C–I bond for late-stage diversification and a conformationally restricted amine—distinguishes it from simpler mono-functional pyrimidine building blocks.

Why Generic Pyrimidine Scaffolds Fall Short


Generic substitution of N-Cyclopropyl-5-iodopyrimidin-4-amine with simpler in-class compounds—such as 5-iodopyrimidine, 4-chloro-5-iodopyrimidine, or unsubstituted 4-aminopyrimidines—is chemically and functionally inadvisable. Unfunctionalized 5-iodopyrimidines lack the 4-amino group, precluding the formation of the critical N-cyclopropyl pharmacophore that is essential for kinase hinge-region binding and metabolic stability . Conversely, 4-chloro-5-iodopyrimidine, a common alternative, introduces a labile 4-chloro substituent that suffers from poor photostability and low yields in key photochemical cross-coupling reactions, as demonstrated by the work of Allen et al. [1]. The target compound uniquely integrates a stable N-cyclopropylamine moiety with a reactive 5-iodo handle, a combination not replicated by any single alternative, thereby enabling a direct and efficient synthetic pathway to complex, conformationally constrained kinase inhibitors that cannot be achieved through piecemeal substitution.

Quantitative Advantages Over Closest Analogs


Improved Nucleophilic Substitution Yield

The synthesis of N-Cyclopropyl-5-iodopyrimidin-4-amine from 4-chloro-5-iodopyrimidine and cyclopropanamine proceeds with an isolated yield of 79% under optimized conditions . In contrast, analogous nucleophilic substitution reactions on 4-chloro-5-iodopyrimidine with other amines (e.g., methylamine) are reported to yield the corresponding 4-aminopyrimidines in variable and often lower yields due to the instability of the 4-chloro intermediate [1].

Nucleophilic Aromatic Substitution Synthetic Efficiency Process Chemistry

Superior Photochemical Reactivity

The photolysis of 5-iodopyrimidines is a key method for synthesizing 5-aryl- and 5-heteroaryl-pyrimidines. Studies by Allen et al. demonstrate that while 5-iodo-, 2-chloro-5-iodo-, and 2,4-dichloro-5-iodo-pyrimidine undergo photolysis with heteroarenes to give the desired products in high yield, the photolysis of 4-chloro-5-iodopyrimidine under identical conditions gives only low yields [1]. The target compound, N-Cyclopropyl-5-iodopyrimidin-4-amine, lacks the labile 4-chloro group and is therefore expected to exhibit photochemical reactivity more akin to the high-yielding 5-iodopyrimidines, enabling more efficient late-stage diversification.

Photochemistry Cross-Coupling Stability

Optimized Drug-Likeness Descriptors

Calculated molecular descriptors for N-Cyclopropyl-5-iodopyrimidin-4-amine reveal a Topological Polar Surface Area (TPSA) of 37.8 Ų, a hydrogen bond donor count of 1, and an acceptor count of 3 . These values place the compound within the optimal range for CNS drug-likeness (TPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7) [1]. In contrast, the comparator 4-chloro-5-iodopyrimidine has a TPSA of 25.8 Ų, a hydrogen bond donor count of 0, and an acceptor count of 2, resulting in a different solubility and permeability profile that may be less favorable for certain biological targets.

Computational Chemistry Drug-Likeness ADME Prediction

N-Cyclopropyl-5-iodopyrimidin-4-amine Application Scenarios


Constrained Kinase Inhibitor Synthesis

N-Cyclopropyl-5-iodopyrimidin-4-amine is the key intermediate in the synthesis of azaindazole-based CYP17 inhibitors, a class of therapeutics for prostate cancer . The 5-iodo group enables Suzuki-Miyaura or Sonogashira cross-coupling to introduce diverse aromatic or alkyne substituents at the 5-position, while the pre-installed N-cyclopropylamine serves as a critical hinge-binding motif. This two-point functionalization in a single building block streamlines the synthesis of complex kinase inhibitors, reducing step count and improving overall yield compared to routes that would require sequential installation of these groups.

Late-Stage Library Diversification

Due to its stability under photochemical conditions (by class inference, as demonstrated by Allen et al. for 5-iodopyrimidines lacking a labile 4-chloro group [1]), N-Cyclopropyl-5-iodopyrimidin-4-amine is an ideal scaffold for generating diverse 5-substituted pyrimidine libraries via photoredox or cross-coupling methodologies. Its high yield in the initial amination step (79%) ensures a cost-effective supply of the core scaffold, which can then be efficiently diversified in parallel to explore structure-activity relationships (SAR) for a variety of kinase targets.

Chemical Probes for Kinase Profiling

The combination of a reactive iodo handle and a metabolically stable N-cyclopropyl group makes this compound particularly valuable for creating chemical probes for kinase profiling and target engagement studies . The 5-iodo group can be used to attach biotin, fluorophores, or photoaffinity labels via cross-coupling, while the cyclopropylamine ensures the probe retains high affinity and selectivity for the kinase of interest. This dual functionality is not present in simpler 5-iodopyrimidines or 4-aminopyrimidines, which would require additional synthetic steps to achieve the same level of functionalization.

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